
(S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol is a chiral compound with significant importance in various fields, including pharmaceuticals and organic synthesis. The presence of trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This reduction can be catalyzed by whole cells of microorganisms such as Candida tropicalis or Trichoderma asperellum under specific conditions. For instance, the reaction can be carried out in a phosphate buffer (0.2 M, pH 8.0) at 30°C with a shaking speed of 200 rpm .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using natural deep-eutectic solvents (NADES) and altering the respiratory pattern of the biocatalyst. The use of choline chloride:trehalose (1:1 molar ratio) in the reaction system has been shown to increase cell membrane permeability and reduce cytotoxicity, thereby enhancing the yield .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Acts as an intermediate in the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting lipid metabolism and cardiovascular diseases.
Industry: Employed in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to the modulation of biological pathways. For instance, it can inhibit enzymes involved in lipid metabolism, thereby exerting lipid-lowering effects .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol
- 3,5-Bis(trifluoromethyl)phenyl ethanol
- 3,5-Bis(trifluoromethyl)acetophenone
Uniqueness
(S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol is unique due to its chiral nature and the presence of trifluoromethyl groups, which confer enhanced chemical stability and biological activity. Compared to its analogs, it exhibits higher selectivity and potency in biological applications .
Propiedades
Fórmula molecular |
C10H9F6NO |
|---|---|
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H9F6NO/c11-9(12,13)6-1-5(8(17)4-18)2-7(3-6)10(14,15)16/h1-3,8,18H,4,17H2/t8-/m1/s1 |
Clave InChI |
IKDVCMONKGAXHP-MRVPVSSYSA-N |
SMILES isomérico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@@H](CO)N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)

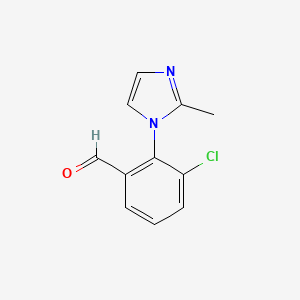
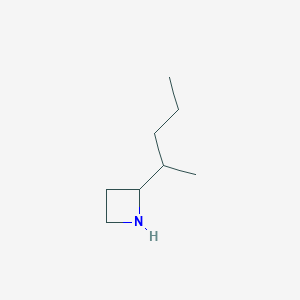
![5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239166.png)
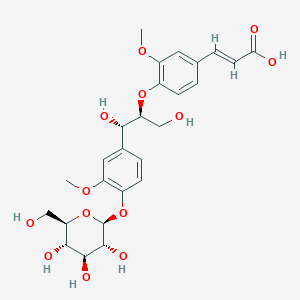
![2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B15239177.png)
amine](/img/structure/B15239180.png)


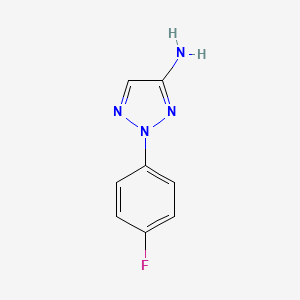
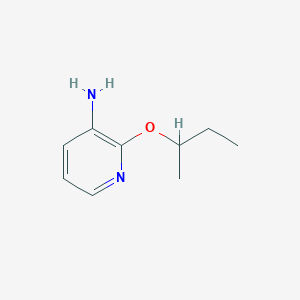
![2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239210.png)
